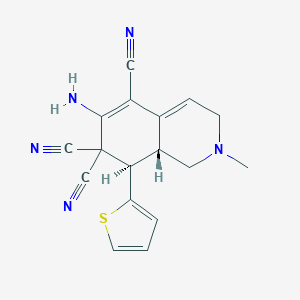![molecular formula C19H10BrI3N2O4 B391079 N-[3-(4-bromophenoxy)-5-nitrophenyl]-2,3,5-triiodobenzamide](/img/structure/B391079.png)
N-[3-(4-bromophenoxy)-5-nitrophenyl]-2,3,5-triiodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-bromophenoxy)-5-nitrophenyl]-2,3,5-triiodobenzamide is a complex organic compound characterized by the presence of bromine, nitro, and iodine substituents on a benzamide framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenoxy)-5-nitrophenyl]-2,3,5-triiodobenzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Bromophenoxy Intermediate: The reaction of 4-bromophenol with an appropriate halogenated benzene derivative under basic conditions to form the bromophenoxy intermediate.
Nitration: The bromophenoxy intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Iodination: The nitrated intermediate undergoes iodination using iodine and an oxidizing agent such as iodic acid to introduce the iodine atoms.
Amidation: Finally, the iodinated intermediate is reacted with an appropriate amine to form the benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-[3-(4-bromophenoxy)-5-nitrophenyl]-2,3,5-triiodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to convert nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N-[3-(4-bromophenoxy)-5-nitrophenyl]-2,3,5-triiodobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-[3-(4-bromophenoxy)-5-nitrophenyl]-2,3,5-triiodobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The presence of multiple halogen atoms can enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-{3-(4-bromophenoxy)-5-nitrophenyl}-2-fluorobenzamide
- N-{3-(4-bromophenoxy)-5-nitrophenyl}-2-chlorobenzamide
Uniqueness
N-[3-(4-bromophenoxy)-5-nitrophenyl]-2,3,5-triiodobenzamide is unique due to the presence of three iodine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different halogen substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C19H10BrI3N2O4 |
|---|---|
分子量 |
790.9g/mol |
IUPAC名 |
N-[3-(4-bromophenoxy)-5-nitrophenyl]-2,3,5-triiodobenzamide |
InChI |
InChI=1S/C19H10BrI3N2O4/c20-10-1-3-14(4-2-10)29-15-8-12(7-13(9-15)25(27)28)24-19(26)16-5-11(21)6-17(22)18(16)23/h1-9H,(H,24,26) |
InChIキー |
ZZVYAGSGKJBSAG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=C(C(=CC(=C3)I)I)I)Br |
正規SMILES |
C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=C(C(=CC(=C3)I)I)I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-benzoyl-2-phenyl-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile](/img/structure/B390999.png)
![1-benzoyl-7-chloro-2-(4-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391000.png)
![1-benzoyl-7-chloro-2-(2-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391001.png)
![7-chloro-1-(4-fluorobenzoyl)-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391003.png)
![2-amino-4-(3-iodophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B391004.png)



![2-[(2-Fluorobenzyl)sulfanyl]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B391013.png)
![1-acetyl-2-(2-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391017.png)
![3-(1-adamantylcarbonyl)-2-(3-methoxyphenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B391019.png)
